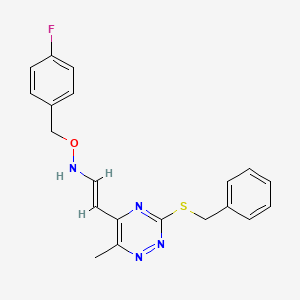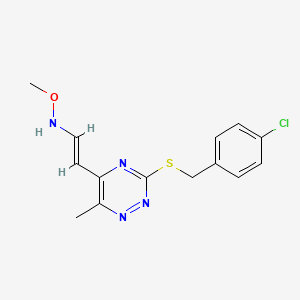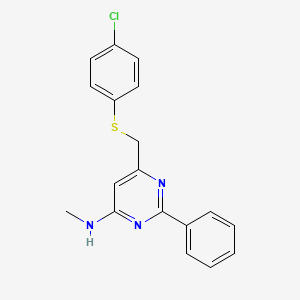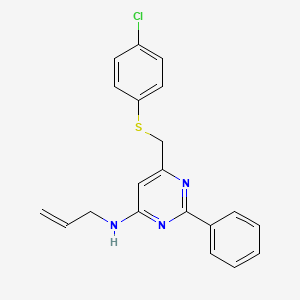
N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine
Overview
Description
N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine, also known as PIM447, is a small molecule inhibitor that targets the PIM kinase family. PIM kinases are serine/threonine kinases that have been implicated in the development and progression of various cancers. PIM447 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological and solid tumors.
Mechanism of Action
N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine targets the PIM kinase family, which consists of three isoforms (PIM1, PIM2, and PIM3). PIM kinases are involved in various cellular processes, including cell proliferation, survival, and differentiation. N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine has also been shown to inhibit angiogenesis and metastasis, which are important processes in cancer progression.
Advantages and Limitations for Lab Experiments
One of the advantages of N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine is its specificity for PIM kinases, which reduces the potential for off-target effects. N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine has also shown good pharmacokinetic properties and is well tolerated in preclinical models. However, one limitation of N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine is its limited solubility, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the development of N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine and other PIM kinase inhibitors. These include the evaluation of N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine in clinical trials for the treatment of hematological and solid tumors, the development of more potent and selective PIM kinase inhibitors, and the identification of biomarkers that can predict response to PIM kinase inhibitors. Additionally, the combination of PIM kinase inhibitors with other targeted therapies or immunotherapies may enhance their efficacy in cancer treatment.
Scientific Research Applications
N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine has been extensively studied in preclinical models of various cancers, including leukemia, lymphoma, prostate cancer, and solid tumors. In these studies, N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine has also been shown to inhibit angiogenesis and metastasis, which are important processes in cancer progression.
properties
IUPAC Name |
6-(benzenesulfonylmethyl)-N-propan-2-yl-2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-14(2)21-18-11-16(13-26(24,25)17-8-4-3-5-9-17)22-19(23-18)15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLUOVKSUWXCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-6-((phenylsulfonyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3140046.png)





![N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3140085.png)





![Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate](/img/structure/B3140122.png)